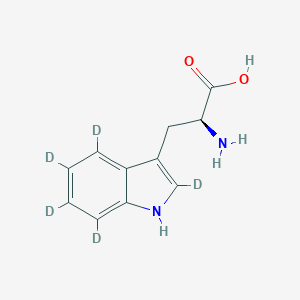

L-Tryptophan-d5

Übersicht

Beschreibung

L-Tryptophan-d5: ist ein deuteriummarkiertes Analogon von L-Tryptophan, einer essentiellen Aminosäure. Es wird hauptsächlich als interner Standard für die Quantifizierung von L-Tryptophan mittels Gaschromatographie oder Flüssigchromatographie-Massenspektrometrie verwendet. L-Tryptophan dient als Substrat für verschiedene Enzyme, darunter Tryptophanhydroxylase, Indolamin-2,3-Dioxygenase und Tryptophan-2,3-Dioxygenase, die an der Biosynthese von Serotonin und Kynurenin beteiligt sind .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von this compound beinhaltet die Einarbeitung von Deuterium in den Indolring von L-Tryptophan. Dies kann durch verschiedene Synthesewege erreicht werden, darunter:

Deuterium-Austauschreaktionen: Diese Methode beinhaltet den Austausch von Wasserstoffatomen im Indolring gegen Deuteriumatome unter Verwendung deuterierter Lösungsmittel und Katalysatoren unter bestimmten Bedingungen.

Chemische Synthese: Dies beinhaltet die Synthese des Indolrings mit bereits eingebauten Deuteriumatomen, gefolgt von der Anlagerung der Aminosäureseitenkette.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt typischerweise durch mikrobielle Fermentation unter Verwendung gentechnisch veränderter Mikroorganismen, die Deuterium während der Biosynthese von L-Tryptophan in den Indolring einbauen können. Diese Methode wird aufgrund ihrer Effizienz und Wirtschaftlichkeit bevorzugt .

Chemische Reaktionsanalyse

Arten von Reaktionen:

Oxidation: this compound kann Oxidationsreaktionen eingehen, um verschiedene Metaboliten zu bilden, darunter Kynurenin und Serotonin.

Reduktion: Reduktionsreaktionen können this compound in andere deuterierte Analoga umwandeln.

Substitution: Substitutionsreaktionen können am Indolring auftreten, was zur Bildung verschiedener deuterierter Verbindungen führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und verschiedene Oxidationsmittel unter sauren oder basischen Bedingungen.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Halogenierungsmittel und andere Elektrophile können für Substitutionsreaktionen verwendet werden.

Hauptprodukte:

Oxidation: Kynurenin-d4, Serotonin-d5.

Reduktion: Deuterierte Analoga von L-Tryptophan.

Substitution: Verschiedene deuterierte Indolderivate

Wissenschaftliche Forschungsanwendungen

Chemie: L-Tryptophan-d5 wird als interner Standard in der Analytischen Chemie für die Quantifizierung von L-Tryptophan und seinen Metaboliten in verschiedenen biologischen Proben mittels Gaschromatographie oder Flüssigchromatographie-Massenspektrometrie verwendet.

Biologie: In der biologischen Forschung wird this compound verwendet, um den Metabolismus von L-Tryptophan und seine Rolle in verschiedenen physiologischen Prozessen zu untersuchen, darunter die Biosynthese von Serotonin und Kynurenin.

Medizin: this compound wird in pharmakokinetischen Studien verwendet, um die Absorption, Verteilung, den Metabolismus und die Ausscheidung von L-Tryptophan und seinen Metaboliten im menschlichen Körper zu verstehen. Es wird auch in der klinischen Forschung verwendet, um die Auswirkungen einer L-Tryptophan-Supplementierung auf verschiedene Gesundheitszustände zu untersuchen .

Industrie: In der Lebensmittel- und Pharmaindustrie wird this compound verwendet, um die Qualität und Konsistenz von Produkten zu gewährleisten, die L-Tryptophan enthalten, indem es als Referenzstandard in Qualitätskontrollprozessen dient .

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es als Substrat für Enzyme dient, die an der Biosynthese von Serotonin und Kynurenin beteiligt sind. Die Deuteriumatome in this compound verändern seine biochemischen Eigenschaften nicht signifikant, so dass es das Verhalten von L-Tryptophan in Stoffwechselwegen nachahmen kann. Die wichtigsten molekularen Ziele sind Tryptophanhydroxylase, Indolamin-2,3-Dioxygenase und Tryptophan-2,3-Dioxygenase. Diese Enzyme katalysieren die Umwandlung von this compound in Serotonin-d5 und Kynurenin-d4, die an verschiedenen physiologischen Prozessen beteiligt sind, darunter die Stimmungsregulation und die Immunantwort .

Wirkmechanismus

Target of Action

L-Tryptophan-d5, an isotopically labeled analogue of L-Tryptophan, serves as a substrate for several enzymes including tryptophan hydroxylase (TPH), indoleamine-2,3-dioxygenase (IDO), and tryptophan-2,3-dioxygenase (TDO) for the biosynthesis of serotonin and kynurenine . These enzymes are the primary targets of this compound and play crucial roles in its metabolism .

Mode of Action

This compound interacts with its targets, the enzymes TPH, IDO, and TDO, to facilitate the biosynthesis of serotonin and kynurenine . The interaction results in the conversion of this compound into various metabolites, which can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Biochemical Pathways

This compound is involved in the kynurenine and serotonin metabolic pathways . In the kynurenine pathway, this compound is converted into kynurenine and related derivatives . In the serotonin pathway, it is converted into serotonin . These pathways produce various bioactive compounds that significantly affect mammalian physiology, including gastrointestinal functions, immunity, metabolism, and the nervous system .

Pharmacokinetics

It is intended for use as an internal standard for the quantification of l-tryptophan by gc- or lc-ms

Result of Action

The action of this compound results in the production of various bioactive compounds through the kynurenine and serotonin pathways . These compounds can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function . For instance, kynurenine and its derivatives have been associated with immune regulation and neurological disorders .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the gut microbiota plays a significant role in the metabolism of this compound . Certain bacteria in the gut can metabolize this compound into indole and its derivative indole-3 propionic acid . These metabolites have been associated with human metabolic disease and gut permeability . Therefore, the gut microbiota and dietary intake can significantly influence the action, efficacy, and stability of this compound.

Biochemische Analyse

Biochemical Properties

L-Tryptophan-d5 serves as a substrate for several enzymes, including tryptophan hydroxylase (TPH), indoleamine-2,3-dioxygenase (IDO), and tryptophan-2,3-dioxygenase (TDO), which are involved in the biosynthesis of serotonin and kynurenine . It is also metabolized by enteric bacteria expressing tryptophanase into indole, pyruvate, and ammonia . These interactions are crucial for various biochemical reactions in the body.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are largely determined by its metabolic products. For instance, serotonin, a product of L-Tryptophan metabolism, plays a significant role in cell signaling pathways and gene expression . Kynurenine, another product of L-Tryptophan metabolism, has been associated with immune regulation .

Molecular Mechanism

This compound exerts its effects at the molecular level through its metabolic products. These products can bind to various biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For example, serotonin, a product of L-Tryptophan metabolism, can bind to serotonin receptors, influencing various physiological processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It serves as a precursor for the synthesis of serotonin, melatonin, and vitamin B3 . It is also involved in the kynurenine pathway, which plays a crucial role in immune regulation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of L-Tryptophan-d5 involves the incorporation of deuterium into the indole ring of L-Tryptophan. This can be achieved through various synthetic routes, including:

Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms in the indole ring with deuterium atoms using deuterated solvents and catalysts under specific conditions.

Chemical Synthesis: This involves the synthesis of the indole ring with deuterium atoms already incorporated, followed by the attachment of the amino acid side chain.

Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation using genetically engineered microorganisms that can incorporate deuterium into the indole ring during the biosynthesis of L-Tryptophan. This method is preferred due to its efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: L-Tryptophan-d5 can undergo oxidation reactions to form various metabolites, including kynurenine and serotonin.

Reduction: Reduction reactions can convert this compound into other deuterated analogues.

Substitution: Substitution reactions can occur at the indole ring, leading to the formation of different deuterated compounds.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and various oxidizing agents under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products:

Oxidation: Kynurenine-d4, serotonin-d5.

Reduction: Deuterated analogues of L-Tryptophan.

Substitution: Various deuterated indole derivatives

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

L-Tryptophan: Die nicht-deuterierte Form von L-Tryptophan, eine essentielle Aminosäure, die an der Proteinsynthese und der Biosynthese von Serotonin und Melatonin beteiligt ist.

D-Tryptophan: Das D-Enantiomer von Tryptophan, das gelegentlich in natürlich produzierten Peptiden vorkommt und im Vergleich zu L-Tryptophan unterschiedliche biologische Eigenschaften besitzt.

Kynurenin: Ein Metabolit von L-Tryptophan, der am Kynurenin-Stoffwechselweg beteiligt ist, der eine Rolle bei der Immunantwort und dem Neurosschutz spielt .

Einzigartigkeit von L-Tryptophan-d5: this compound ist einzigartig aufgrund der Einarbeitung von Deuteriumatomen, was es zu einem idealen internen Standard für analytische Studien macht. Die Deuteriummarkierung ermöglicht die präzise Quantifizierung und Verfolgung von L-Tryptophan und seinen Metaboliten in verschiedenen biologischen Proben, ohne seine biochemischen Eigenschaften signifikant zu verändern .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i1D,2D,3D,4D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVBCDIJIAJPQS-HLTLGYGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])C[C@@H](C(=O)O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480575 | |

| Record name | L-Tryptophan-d5(indole-d5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62595-11-3 | |

| Record name | L-Tryptophan-d5(indole-d5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

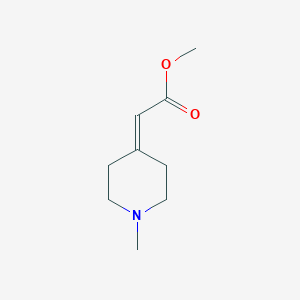

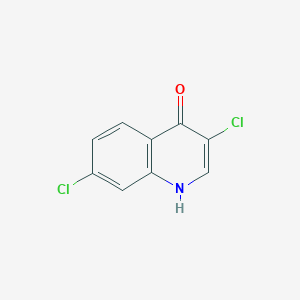

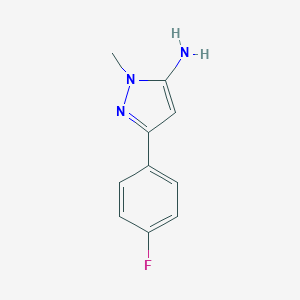

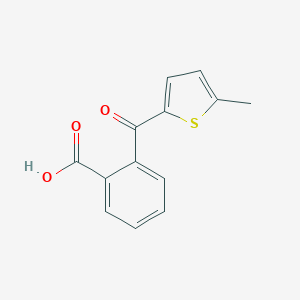

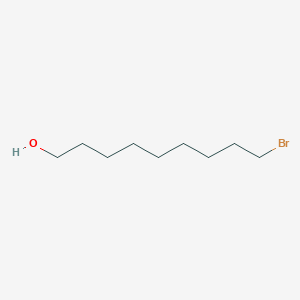

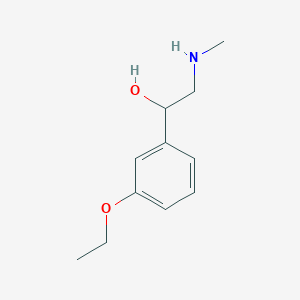

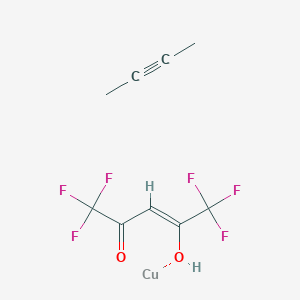

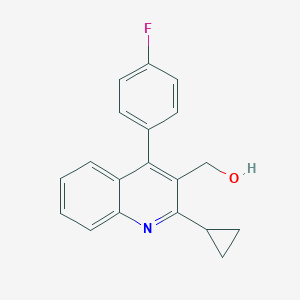

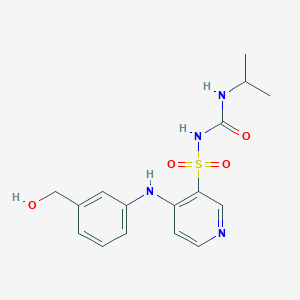

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[5-acetyloxy-6-(methoxymethyl)-4-(2-methoxy-2-oxoethoxy)oxan-3-yl]oxyacetate](/img/structure/B138557.png)

![2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI)](/img/structure/B138565.png)

![6-[(E)-2-[5-(4-fluorophenyl)-3-propan-2-yl-1-pyridin-2-ylpyrazol-4-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B138571.png)

![Imidazo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B138575.png)

![1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B138584.png)